![molecular formula C13H17ClO2 B2452284 [4-(Chloromethyl)phenyl] 4-methylpentanoate CAS No. 1260781-28-9](/img/structure/B2452284.png)
[4-(Chloromethyl)phenyl] 4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Chloromethyl)phenyl] 4-methylpentanoate is a chemical compound that belongs to the family of esters. It is widely used in scientific research for its unique properties and functions.
Mecanismo De Acción
The mechanism of action of [4-(Chloromethyl)phenyl] 4-methylpentanoate is not well understood. However, it is believed to act as an inhibitor of certain enzymes, particularly those involved in the biosynthesis of certain compounds. It is also known to have antimicrobial and antifungal properties.
Biochemical and Physiological Effects
[4-(Chloromethyl)phenyl] 4-methylpentanoate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, including E. coli and Candida albicans. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [4-(Chloromethyl)phenyl] 4-methylpentanoate is its versatility. It can be used in a wide range of scientific research applications, including organic synthesis, drug discovery, and microbiology. However, one of the limitations of this compound is its toxicity. It is important to handle it with care and to use appropriate safety measures when working with it in the laboratory.
Direcciones Futuras
There are several future directions for research involving [4-(Chloromethyl)phenyl] 4-methylpentanoate. One area of interest is its potential as a treatment for inflammatory diseases. Further research is needed to fully understand its mechanism of action and to determine its efficacy in treating these conditions. Another area of interest is its potential as a starting material for the synthesis of new compounds with unique properties and functions. Finally, more research is needed to fully understand the toxicity of this compound and to develop appropriate safety measures for its use in the laboratory.
In conclusion, [4-(Chloromethyl)phenyl] 4-methylpentanoate is a versatile and widely used compound in scientific research. Its unique properties and functions make it a valuable tool in organic synthesis, drug discovery, and microbiology. However, its toxicity requires careful handling and appropriate safety measures in the laboratory. Further research is needed to fully understand its mechanism of action and to explore its potential as a treatment for inflammatory diseases and as a starting material for the synthesis of new compounds.
Métodos De Síntesis
The synthesis of [4-(Chloromethyl)phenyl] 4-methylpentanoate involves the reaction between 4-(Chloromethyl)benzoic acid and 4-methylpentanoic acid. The reaction takes place in the presence of a catalyst and under controlled temperature and pressure. The resulting product is a white crystalline powder with a melting point of 55-57℃.
Aplicaciones Científicas De Investigación
[4-(Chloromethyl)phenyl] 4-methylpentanoate is widely used in scientific research for its unique properties and functions. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of various esters and amides. It is also used as a starting material for the synthesis of other compounds, including pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
[4-(chloromethyl)phenyl] 4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-10(2)3-8-13(15)16-12-6-4-11(9-14)5-7-12/h4-7,10H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUIOTSFZMTQOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)OC1=CC=C(C=C1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53404220 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(benzyloxy)-3H-spiro[1-benzofuran-2,1'-cyclopropane]-3-one](/img/structure/B2452202.png)
![(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2452203.png)
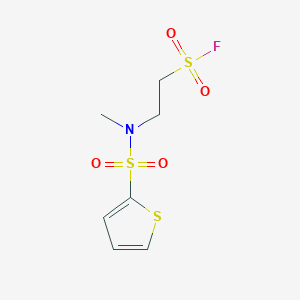

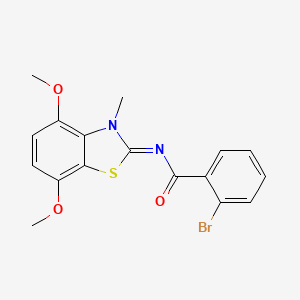
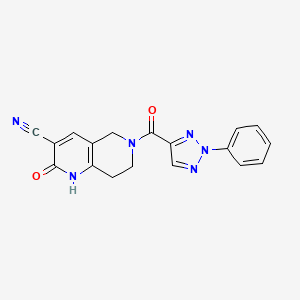
![N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2452209.png)
amine](/img/structure/B2452212.png)
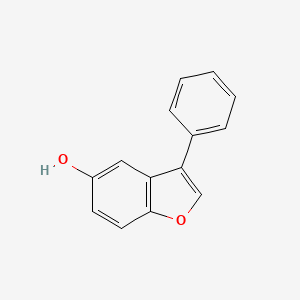
![4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2452215.png)
![1-(7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2452216.png)
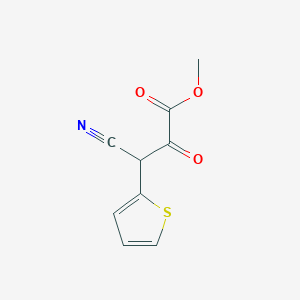
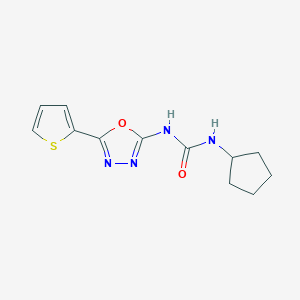
![2,5-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B2452222.png)